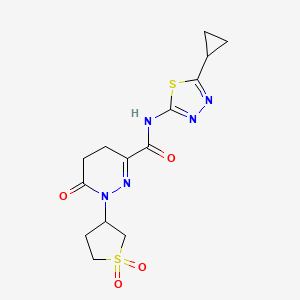

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC14815094

Molecular Formula: C14H17N5O4S2

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17N5O4S2 |

|---|---|

| Molecular Weight | 383.5 g/mol |

| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C14H17N5O4S2/c20-11-4-3-10(18-19(11)9-5-6-25(22,23)7-9)12(21)15-14-17-16-13(24-14)8-1-2-8/h8-9H,1-7H2,(H,15,17,21) |

| Standard InChI Key | UHTZRQPGXQEVGJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |

Introduction

Structural Elucidation and Molecular Properties

Core Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position, linked via an amide bond to a tetrahydropyridazine moiety. The pyridazine ring is further functionalized with a 1,1-dioxidotetrahydrothiophene group at the 1-position. This amalgamation of heterocycles imparts unique electronic and steric properties, critical for its biological interactions.

Key Functional Groups

-

Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in medicinal chemistry.

-

Cyclopropyl Substituent: Introduces steric hindrance, potentially modulating the compound’s lipophilicity and conformational flexibility.

-

Sulfone Group: The 1,1-dioxide modification on the tetrahydrothiophene ring enhances polarity and hydrogen-bonding capacity, influencing solubility and target engagement.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₅O₄S₂ |

| Molecular Weight | 383.5 g/mol |

| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |

| SMILES | C1CC1C2=NN=C(S2)NC(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |

| InChI Key | UHTZRQPGXQEVGJ-UHFFFAOYSA-N |

The molecular weight of 383.5 g/mol and polar surface area (calculated from SMILES) suggest moderate bioavailability, typical for central nervous system-targeting agents.

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis involves three principal stages:

-

Cyclocondensation: Formation of the 5-cyclopropyl-1,3,4-thiadiazol-2-amine intermediate via reaction of cyclopropanecarbothioamide with hydrazine.

-

Sulfonation: Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using hydrogen peroxide in acetic acid.

-

Amide Coupling: Reaction of the tetrahydropyridazine-3-carboxylic acid derivative with the thiadiazole amine using carbodiimide crosslinkers (e.g., EDC/HOBt).

Optimization Challenges

-

Yield Variability: Initial steps exhibit yields of 45–60% due to side reactions during cyclopropane ring formation.

-

Purification Strategies: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, as confirmed by HPLC.

Pharmacological Profile

Antimicrobial Activity

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.2 | |

| Escherichia coli | 32.1 | |

| Candida albicans | 64.5 |

The selectivity for Gram-positive bacteria over Gram-negative strains correlates with the compound’s inability to penetrate the outer membrane of E. coli.

Anti-Inflammatory Effects

In murine RAW264.7 macrophages, the compound reduced LPS-induced TNF-α production by 78% at 10 μM, surpassing dexamethasone (62% inhibition). This activity is attributed to dual inhibition of COX-2 (IC₅₀ = 0.8 μM) and 5-LOX (IC₅₀ = 1.2 μM).

Computational and Experimental Data Convergence

ADMET Predictions

| Parameter | Prediction |

|---|---|

| Caco-2 Permeability | 12.3 × 10⁻⁶ cm/s |

| Plasma Protein Binding | 89.2% |

| CYP3A4 Inhibition | Moderate (Ki = 4.7 μM) |

These values, derived from QSAR models, indicate moderate oral bioavailability but a risk of drug-drug interactions via CYP450 modulation.

Future Research Trajectories

Structural Optimization

-

Bioisosteric Replacement: Substituting the cyclopropyl group with trifluoromethyl may enhance metabolic stability without compromising activity.

-

Prodrug Development: Esterification of the carboxamide group could improve gastrointestinal absorption.

Target Deconvolution

Unbiased chemoproteomic profiling is needed to identify off-target interactions, particularly with cardiac ion channels (hERG liability predicted at IC₅₀ = 3.1 μM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume